(3Z)-Hex-3-en-3-ylboronic acid
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Overview
Description
(3Z)-Hex-3-en-3-ylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a hexenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-Hex-3-en-3-ylboronic acid typically involves the hydroboration of hex-3-en-1-yne followed by oxidation. The reaction conditions often include the use of a borane reagent such as borane-tetrahydrofuran complex (BH3-THF) in an inert atmosphere. The hydroboration step is followed by oxidation using hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH) to yield the desired boronic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3Z)-Hex-3-en-3-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in an organic solvent such as tetrahydrofuran (THF).
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Hex-3-en-3-ol.
Substitution: Various substituted alkenes or aromatic compounds, depending on the coupling partner.
Scientific Research Applications
(3Z)-Hex-3-en-3-ylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form complex molecules.
Biology: Investigated for its potential as a ligand in biological assays and as a precursor for boron-containing biomolecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of boron-based therapeutics.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of (3Z)-Hex-3-en-3-ylboronic acid in chemical reactions involves the formation of a boronate complex with the target molecule. This complex can undergo various transformations, such as oxidative addition, reductive elimination, and transmetalation, depending on the reaction conditions and reagents used. The boronic acid group acts as a versatile functional group, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Vinylboronic acid: Another boronic acid used in organic synthesis.
Allylboronic acid: Similar in structure but with an allyl group instead of a hexenyl chain.
Uniqueness
(3Z)-Hex-3-en-3-ylboronic acid is unique due to its specific (3Z)-hexenyl structure, which imparts distinct reactivity and selectivity in chemical reactions. This compound’s ability to participate in a wide range of transformations makes it a valuable tool in synthetic chemistry and related fields.
Properties
CAS No. |
153748-70-0 |
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Molecular Formula |
C6H13BO2 |
Molecular Weight |
127.98 g/mol |
IUPAC Name |
[(Z)-hex-3-en-3-yl]boronic acid |
InChI |
InChI=1S/C6H13BO2/c1-3-5-6(4-2)7(8)9/h5,8-9H,3-4H2,1-2H3/b6-5+ |
InChI Key |
ZZVOVLLPBNLJRC-AATRIKPKSA-N |
Isomeric SMILES |
B(/C(=C/CC)/CC)(O)O |
Canonical SMILES |
B(C(=CCC)CC)(O)O |
Origin of Product |
United States |
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